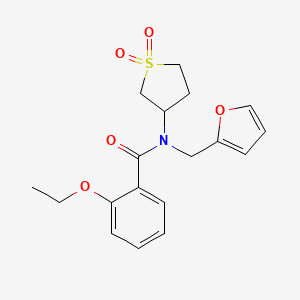![molecular formula C12H15N5O2S B12129617 propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 676632-36-3](/img/structure/B12129617.png)
propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound featuring a triazole ring, a pyridine ring, and a sulfanyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile precursor under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Attachment of the Sulfanyl Acetate Group: The sulfanyl acetate group can be attached via a nucleophilic substitution reaction, where a thiol group reacts with an acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group on the triazole ring can be reduced to an amine.
Substitution: The acetate group can be substituted with various nucleophiles to form different esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biology
Enzyme Inhibition: The triazole ring is known to interact with various enzymes, potentially inhibiting their activity.
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its ability to disrupt microbial cell membranes.
Medicine
Drug Development: Its structural features make it a potential candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.
Industry
Agriculture: The compound could be used in the development of new pesticides or herbicides.
Polymer Science: It may be used as a monomer or additive in the synthesis of specialized polymers.
Wirkmechanismus
The mechanism by which propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, disrupting normal biological functions. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl {[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: Similar structure but with a pyridine ring at a different position.
Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate: Similar structure but with a propanoate group instead of an acetate group.
Uniqueness
Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and binding properties. This makes it particularly versatile for various applications in chemistry, biology, and medicine.
Eigenschaften
CAS-Nummer |
676632-36-3 |
|---|---|
Molekularformel |
C12H15N5O2S |
Molekulargewicht |
293.35 g/mol |
IUPAC-Name |
propan-2-yl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H15N5O2S/c1-8(2)19-10(18)7-20-12-16-15-11(17(12)13)9-3-5-14-6-4-9/h3-6,8H,7,13H2,1-2H3 |
InChI-Schlüssel |
JGQZUBUOZBLYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129551.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12129554.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129558.png)
![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
![methyl 5,6-dibromo-8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B12129581.png)
![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129584.png)
![3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129586.png)
![N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12129590.png)


![2-amino-1-(3-chloro-4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129601.png)
